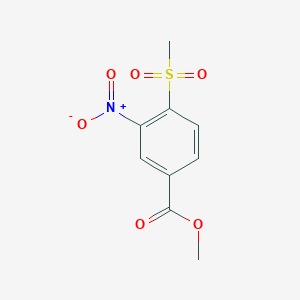

Methyl 4-methanesulfonyl-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methanesulfonyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO6S It is a derivative of benzoic acid, characterized by the presence of a methanesulfonyl group and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-methanesulfonyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by sulfonation to add the methanesulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and methanesulfonyl chloride in the presence of a base for sulfonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-methanesulfonyl-3-nitrobenzoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Methyl 4-methanesulfonyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Sulfone derivatives.

Applications De Recherche Scientifique

Methyl 4-methanesulfonyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 4-methanesulfonyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-fluoro-3-nitrobenzoate: Similar structure but with a fluorine atom instead of a methanesulfonyl group.

Methyl 4-methanesulfonylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 4-methanesulfonyl-3-nitrobenzoate is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

Methyl 4-methanesulfonyl-3-nitrobenzoate (MMSNB) is a compound of increasing interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of MMSNB, highlighting its insecticidal properties, mechanisms of action, and relevant case studies.

MMSNB is characterized by the following chemical structure:

- Molecular Formula : C10H11N2O5S

- Molecular Weight : 259.26 g/mol

- LogP : 2.04 (indicating moderate lipophilicity)

Insecticidal Activity

MMSNB exhibits significant insecticidal properties, making it a candidate for use in pest management. Various studies have reported its efficacy against different insect species:

- Contact Toxicity : Laboratory bioassays have demonstrated that MMSNB has a lethal concentration (LC50) against several pests. For example, it showed an LC50 of 0.22% against Aedes albopictus and Culex pipiens, indicating strong larvicidal effects .

- Ovicidal Action : The compound has been found to reduce egg hatch rates significantly in various insect species, with a reported reduction of up to 92.5% in Tetranychus urticae at concentrations of 0.5% and 1% .

Table 1: Summary of Insecticidal Activity of MMSNB

| Insect Species | LC50 (% v/v) | Ovicidal Effect (%) |

|---|---|---|

| Aedes albopictus | 0.22 | N/A |

| Culex pipiens | 0.22 | N/A |

| Tetranychus urticae | 0.27 | 76.9 (0.5%) |

| Helicoverpa zea | Comparable to commercial pesticides | N/A |

The biological activity of MMSNB can be attributed to its interaction with the nervous system of insects. Research indicates that it may inhibit cholinesterase activity, leading to neurotoxic effects . Furthermore, it is suggested that MMSNB interferes with the metabolic enzymes involved in detoxification processes within insects, such as cytochrome P450s and glutathione S-transferases .

Case Studies

Several studies have explored the efficacy and safety profile of MMSNB:

- Sublethal Effects on Non-target Species : A study indicated that exposure to MMSNB reduced honey bee flight ability, raising concerns about its impact on beneficial pollinators . As concentrations increased, the flying scores of honey bees declined significantly.

- Impact on Developmental Stages : Research has shown that MMSNB affects the developmental duration of immature instars in treated populations, prolonging their growth periods compared to controls .

- Comparative Toxicity Studies : In comparative studies against commercial pesticides, MMSNB demonstrated comparable or superior efficacy against certain pests like Helicoverpa zea, suggesting its potential as an environmentally friendly alternative for pest control .

Future Perspectives

The promising biological activity of MMSNB highlights its potential applications beyond agriculture, including pharmaceutical developments targeting specific biological pathways in pests and possibly in human health contexts. Further research is necessary to fully elucidate its mechanisms and explore its safety profiles in non-target organisms.

Propriétés

IUPAC Name |

methyl 4-methylsulfonyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-16-9(11)6-3-4-8(17(2,14)15)7(5-6)10(12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJHCOCJWYYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.